Ethyl 5-formylthiazole-2-carboxylate
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Overview
Description
Ethyl 5-formylthiazole-2-carboxylate is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-formylthiazole-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of ethyl acetoacetate with thiourea in the presence of a base, followed by formylation. The reaction typically proceeds under mild conditions, often using an organic solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of microwave-assisted organic synthesis (MAOS) has been reported to enhance reaction rates and yields . This method allows for the rapid and efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formylthiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Ethyl 5-carboxythiazole-2-carboxylate.
Reduction: Ethyl 5-hydroxymethylthiazole-2-carboxylate.
Substitution: Ethyl 5-bromothiazole-2-carboxylate.
Scientific Research Applications
Ethyl 5-formylthiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of thiazole-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-formylthiazole-2-carboxylate involves its interaction with various molecular targets. In biological systems, the compound may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The thiazole ring is known to interact with enzymes and proteins, potentially leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-substituted-4-methylthiazole-5-carboxylate: Similar in structure but with different substituents on the thiazole ring.
Ethyl 5-bromothiazole-2-carboxylate: A halogenated derivative with distinct chemical properties.
Uniqueness
Ethyl 5-formylthiazole-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the thiazole ring. This combination of functional groups imparts specific reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
ethyl 5-formyl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-2-11-7(10)6-8-3-5(4-9)12-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLNDDTKZZZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960235-22-7 |
Source
|
Record name | ethyl 5-formyl-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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